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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive effects of JNJ-1930942,

a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR),

against three established benchmarks: Donepezil, an acetylcholinesterase inhibitor;

Memantine, an NMDA receptor antagonist; and Ampakines, a class of AMPA receptor PAMs.

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed analysis of preclinical data, experimental methodologies, and underlying

signaling pathways to facilitate an objective assessment of JNJ-1930942's potential as a

cognitive enhancer.

Performance Overview and Data Summary
JNJ-1930942 has demonstrated pro-cognitive potential in preclinical studies by enhancing

synaptic plasticity and correcting sensory gating deficits. The following tables summarize the

quantitative data from key experiments, comparing the performance of JNJ-1930942 with the

benchmark compounds.

Table 1: Comparative Efficacy in Long-Term Potentiation
(LTP) Enhancement
Long-term potentiation is a cellular mechanism underlying learning and memory. The data

below compares the ability of each compound to enhance LTP in hippocampal brain slices.
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Compoun
d

Animal
Model

Brain
Region

LTP
Induction
Protocol

Concentr
ation/Dos
e

Key
Result: %
Increase
in fEPSP
Slope
(Mean ±
SEM)

Citation

JNJ-

1930942
Mouse

Dentate

Gyrus

Weak

theta-burst

stimulation

(TBS)

1 µM
149 ± 10%

of baseline
[1]

Donepezil Rat CA1

High-

frequency

stimulation

(HFS)

0.5 µM

194.4 ±

16.7% of

baseline

Memantine Rat CA1

Theta-

frequency

primed

bursts

5-10 mg/kg

(i.p.)

Significantl

y higher

LTP

compared

to saline

control

[2]

Ampakine

(CX546)

Rat

(organotypi

c slices)

CA1

High-

frequency

stimulation

(HFS)

Not

specified

Prolonged

and

enhanced

potentiatio

n upon LTP

induction

[3]

Table 2: Comparative Efficacy in Auditory Sensory
Gating
Auditory sensory gating, often measured by the P20/N40 auditory evoked potential ratio in

DBA/2 mice, is a model of sensory filtering deficits observed in cognitive disorders like

schizophrenia. A lower ratio indicates improved sensory gating.
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Compoun
d

Animal
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Auditory
Gating
Paradigm

Route of
Administr
ation

Dose

Key
Result:
Effect on
T:C Ratio
(Test:Con
trol)

Citation

JNJ-

1930942

DBA/2

Mouse

P20/N40

Auditory

Evoked

Potential

Subcutane

ous (s.c.)
10 mg/kg

Significant

decrease

in T:C ratio

for 40 min

Donepezil N/A

Data on

P20/N40 in

DBA/2

mice not

readily

available.

N/A N/A

Donepezil

has been

shown to

improve

auditory

processing.

[4][5]

Memantine Rat

Prepulse

Inhibition

(PPI) of

Acoustic

Startle

Intraperiton

eal (i.p.)
10 mg/kg

Increased

prepulse

inhibition

[2]

Ampakine N/A

Data on

P20/N40 in

DBA/2

mice not

readily

available.

N/A N/A

Amphetami

ne-

sensitized

rats show

disrupted

sensorimot

or gating.

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for critical

evaluation and replication of the findings.
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Long-Term Potentiation (LTP) in Hippocampal Slices
Animal Model and Slice Preparation: Transverse hippocampal slices (350-400 µm thick) are

prepared from adult male mice or rats. After dissection in ice-cold artificial cerebrospinal fluid

(aCSF), slices are allowed to recover for at least 1 hour in an interface or submerged

chamber continuously perfused with oxygenated (95% O₂/5% CO₂) aCSF at room

temperature or 32°C. The composition of aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25

NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 D-glucose.[7]

Electrophysiological Recording: A stimulating electrode is placed in the stratum radiatum of

the CA1 or the medial perforant path of the dentate gyrus to evoke field excitatory

postsynaptic potentials (fEPSPs). A recording electrode is placed in the dendritic layer of the

corresponding region. Baseline responses are recorded every 30 seconds for at least 20

minutes before LTP induction.

LTP Induction:

For JNJ-1930942: A weak theta-burst stimulation (TBS) protocol, which does not induce

LTP on its own, is used. This typically consists of a burst of 4 pulses at 100 Hz, repeated

at 200 ms intervals.

For Donepezil and Ampakines: A standard high-frequency stimulation (HFS) protocol is

often used, consisting of one or more trains of 100 Hz stimulation for 1 second.

For Memantine: Theta-frequency primed bursts are used.

Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of

the pre-LTP baseline. The magnitude of LTP is quantified as the average percentage

increase in the fEPSP slope during a defined post-induction period (e.g., 50-60 minutes).

Auditory Sensory Gating in DBA/2 Mice
Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory

sensory gating, are used.

Surgical Implantation: Mice are anesthetized and have recording electrodes implanted

stereotaxically into the hippocampus. A reference electrode is placed over the cerebellum.
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Auditory Stimulation and Recording: After a recovery period, mice are placed in a sound-

attenuating chamber. The auditory gating paradigm consists of a paired-click stimulus (S1

and S2) delivered through a speaker. The two clicks are typically identical and separated by

a 500 ms inter-stimulus interval. Auditory evoked potentials (AEPs) are recorded in response

to the clicks.

Data Analysis: The amplitudes of the P20 and N40 components of the AEP are measured for

both the conditioning (S1) and test (S2) stimuli. The T:C (Test:Control) ratio is calculated as

the amplitude of the N40 response to S2 divided by the amplitude of the N40 response to

S1. A lower T:C ratio indicates better sensory gating. The effect of the test compound is

assessed by comparing the T:C ratio before and after drug administration.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which JNJ-1930942
and the benchmark compounds exert their pro-cognitive effects.
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JNJ-1930942 Signaling Pathway
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Donepezil Mechanism of Action
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Memantine Mechanism of Action
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Ampakine Mechanism of Action

Conclusion
JNJ-1930942 demonstrates a promising pro-cognitive profile in preclinical models, particularly

in its ability to enhance LTP and ameliorate sensory gating deficits. Its mechanism as a positive

allosteric modulator of the α7 nAChR offers a distinct approach compared to the established

benchmarks of donepezil, memantine, and ampakines.

Versus Donepezil: JNJ-1930942 acts directly on a specific receptor subtype to modulate

synaptic plasticity, whereas donepezil broadly increases acetylcholine levels. This may offer

a more targeted therapeutic effect with a potentially different side-effect profile.

Versus Memantine: While both compounds modulate glutamatergic signaling, JNJ-1930942
enhances it via the cholinergic system, whereas memantine acts as an antagonist at NMDA

receptors to reduce excitotoxicity. Their mechanisms are complementary and could

potentially be used in combination.

Versus Ampakines: Both JNJ-1930942 and ampakines are positive allosteric modulators that

enhance synaptic plasticity. However, they target different receptor systems (α7 nAChR vs.

AMPA receptors), suggesting they may have different efficacies in specific cognitive domains

and patient populations.
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Further head-to-head preclinical studies using a wider range of cognitive tasks are warranted to

fully elucidate the comparative efficacy and therapeutic potential of JNJ-1930942. The data

presented in this guide provides a solid foundation for such future investigations and for

informing the ongoing development of novel pro-cognitive therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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